![molecular formula C7H8ClF2NO B3031094 3-(Difluoromethoxy)aniline hydrochloride CAS No. 1431965-57-9](/img/structure/B3031094.png)
3-(Difluoromethoxy)aniline hydrochloride
Overview
Description
3-(Difluoromethoxy)aniline hydrochloride is an organic compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.13 . It is also known by other names such as 3-(Difluoromethoxy)benzenamine .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)aniline hydrochloride consists of a benzene ring attached to an amine (NH2) and a difluoromethoxy (OCHF2) group . The compound has a mono-isotopic mass of 159.049576 Da .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)aniline hydrochloride is a liquid at 20 degrees Celsius . It has a refractive index of 1.502 and a density of 1.276 g/mL at 25 °C . The compound has a boiling point of 201-202 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Difluoromethoxy)aniline hydrochloride, focusing on six unique fields:
Pharmaceutical Development
3-(Difluoromethoxy)aniline hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a difluoromethoxy group, can enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and bioavailability. Researchers often use it to develop new therapeutic agents targeting conditions like cancer, inflammation, and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, 3-(Difluoromethoxy)aniline hydrochloride is used in the synthesis of agrochemicals, including herbicides and pesticides. The compound’s ability to disrupt specific biochemical pathways in pests makes it an effective component in formulations designed to protect crops from harmful insects and weeds .
Material Science
This compound is also explored in material science for the development of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as increased resistance to degradation and enhanced thermal stability. These materials find applications in various industries, including automotive, aerospace, and electronics .
Biochemical Research
In biochemical research, 3-(Difluoromethoxy)aniline hydrochloride is used to study enzyme mechanisms and protein interactions. Its structural features enable it to act as a probe or inhibitor in biochemical assays, helping scientists understand the function and regulation of biological macromolecules.
Ambeed Sigma-Aldrich VWR : Ambeed : Sigma-Aldrich : VWR
Safety and Hazards
3-(Difluoromethoxy)aniline hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-(difluoromethoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQYOWEOMPURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)aniline hydrochloride | |
CAS RN |
1431965-57-9 | |
Record name | Benzenamine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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